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Abstract

N-(4-Bromo-2-chlorophenyl)acetamide is a halogenated aromatic amide that serves as a
valuable intermediate in organic synthesis. Its specific substitution pattern—a bromine atom at
the para-position and a chlorine atom at the ortho-position relative to the acetamido group—
provides distinct electronic and steric properties that make it a versatile building block. This
guide provides a comprehensive overview of the physical and chemical properties of N-(4-
Bromo-2-chlorophenyl)acetamide, detailed protocols for its synthesis and characterization,
and an exploration of its reactivity and potential applications, particularly in the development of
pharmaceuticals and novel chemical entities. This document is intended for researchers,
chemists, and professionals in the field of drug development.

Introduction: Chemical Identity and Significance

N-(4-Bromo-2-chlorophenyl)acetamide, identified by the CAS Number 3460-23-9, is a solid
organic compound whose structure is foundational for the synthesis of more complex
molecules.[1] The presence of both bromine and chlorine atoms on the phenyl ring, coupled
with the amide functionality, offers multiple sites for chemical modification. The bromine atom
can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine
atom and the amide group influence the overall reactivity and physicochemical properties of the
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molecule. Its potential application as an intermediate for pharmaceuticals is a key area of

interest.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for

its effective use in synthesis and material design. The key properties of N-(4-Bromo-2-

chlorophenyl)acetamide are summarized below.

Structural and General Properties

Property Value Source(s)
N-(4-bromo-2-

IUPAC Name _ [1]
chlorophenyl)acetamide

CAS Number 3460-23-9 [1]

Molecular Formula CsH7BrCINO [1114]

Molecular Weight 248.50 g/mol [1]
White to cream crystals or

Appearance [4]
powder
Typically 298% (Commercial

Purity ypicaly ( [4]
Grade)
MITWNEIUIPGZKR-

INChl Key

UHFFFAOYSA-N

Canonical SMILES

CC(=0)NC1=C(C=C(C=C1)Br)
cl

[1]

Thermal and Physical Data
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Property Value Source(s)
Melting Point 151-152°C; 150.0-157.0°C [4]
N ) 367.8°C at 760 mmHg
Boiling Point )
(Predicted)
Density 1.649 g/cm3 (Predicted)
Flash Point 176.2°C (Predicted)
. Soluble in hot methanol (may
Solubility [3]

have faint turbidity)

Room Temperature; Store in a
Storage Temperature ) [3]
cool, dry, well-ventilated place

Synthesis and Purification

The synthesis of N-(4-Bromo-2-chlorophenyl)acetamide is typically achieved through the
acylation of the corresponding aniline, 4-bromo-2-chloroaniline. A related, well-documented
procedure involves the bromination of an N-arylacetamide, which highlights a common
synthetic strategy for such compounds.[2] While a direct protocol for the target molecule's
synthesis from its aniline precursor is standard, an alternative approach involving selective
bromination is also plausible and provides insight into electrophilic aromatic substitution on
substituted anilides.

Synthetic Protocol: Bromination of N-(2-
chlorophenyl)acetamide

This method illustrates the synthesis of a structurally related compound and can be adapted.
The key principle is the regioselective bromination of an activated aromatic ring.

Causality: The acetamido group (-NHCOCHS3) is an ortho-, para-directing group, strongly
activating the aromatic ring for electrophilic substitution. In the case of N-(2-
chlorophenyl)acetamide, the para-position relative to the acetamido group is vacant and
sterically accessible, making it the primary site for bromination. The ortho-position is blocked by
the chlorine atom.
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Protocol:[2]

e Suspension: Suspend N-(2-chlorophenyl)acetamide (0.5 mmol) and Selectfluor (0.6 mmol) in
water (3.0 mL) in a suitable reaction flask with stirring.

e Initiation: Add hydrobromic acid (HBr, 40% aqueous solution, 0.55 mmol) to the stirred
suspension.

» Reaction: Stir the mixture at room temperature for approximately 5 minutes, monitoring the
consumption of the starting material by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate (Na2S203) (2.0 mL) to neutralize any remaining bromine, followed by the
addition of water (20.0 mL).

o Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (CH2Cl2) (3 x 10.0 mL).

e Washing & Drying: Combine the organic layers and wash them as needed. Dry the organic
phase over anhydrous sodium sulfate or magnesium sulfate.

« |solation: Filter off the drying agent and concentrate the filtrate under reduced pressure using
a rotary evaporator to yield the crude product, 4-bromo-2-chloro-N-acetylaniline (N-(4-
Bromo-2-chlorophenyl)acetamide).

 Purification: The crude solid can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or methanol) to obtain a product of high purity.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis and purification of N-(4-Bromo-2-
chlorophenyl)acetamide.

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and confirmation of the
chemical structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data shows characteristic isotopic patterns
due to the presence of bromine (7°Br/8:Br = 1:1) and chlorine (3*CI/3’Cl = 3:1), which is a key
diagnostic feature for identifying this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected
absorptions include:

N-H Stretch: A peak around 3300-3250 cm~1 corresponding to the amide N-H bond.

C=0 Stretch (Amide I): A strong absorption near 1670-1660 cm~1 for the carbonyl group.

N-H Bend (Amide Il): A peak around 1550-1530 cm™1.

C-H Aromatic Stretch: Peaks typically above 3000 cm™1.

Aromatic C=C Bending: Absorptions in the 1600-1450 cm~1* region.

ATR-IR spectra are available for this compound, confirming its functional group composition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While
specific *H and 3C NMR data for N-(4-Bromo-2-chlorophenyl)acetamide is not broadly
published in open-access journals, data for the closely related isomer N-(2-bromo-4-
chlorophenyl)acetamide is available and can be used for comparative purposes.[5] For the
target compound, one would expect:
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e 'HNMR:
o Asinglet for the methyl (CHs) protons around o 2.2 ppm.
o Asinglet for the amide (NH) proton, typically broad, between & 7.5-8.5 ppm.

o Three distinct signals in the aromatic region (o 7.0-8.0 ppm) corresponding to the three
protons on the phenyl ring, exhibiting coupling patterns consistent with a 1,2,4-
trisubstituted ring system.

e 1BC NMR:
o Asignal for the methyl carbon around & 24 ppm.
o A signal for the carbonyl carbon around 6 168 ppm.

o Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the
bromo, chloro, and acetamido substituents.

Chemical Reactivity and Potential Applications

The utility of N-(4-Bromo-2-chlorophenyl)acetamide lies in its potential as a scaffold for
building more complex molecules.

Reactivity Profile

o Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki,
Stille, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon
or carbon-heteroatom bonds at the 4-position. This is a cornerstone of modern synthetic
chemistry for building biaryl systems or introducing alkyl, alkenyl, or alkynyl groups.

o Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions
to reveal the parent 4-bromo-2-chloroaniline, which can then be used in subsequent
synthetic steps, such as diazotization or reaction with other electrophiles.

o Further Aromatic Substitution: The existing substituents deactivate the ring towards further
electrophilic substitution, but under forcing conditions, reactions could potentially occur. The
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directing effects of the three groups would compete to determine the position of any new
substituent.

Logical Flow of Application
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Caption: Potential synthetic pathways originating from N-(4-Bromo-2-
chlorophenyl)acetamide.

Applications in Drug Development

Halogenated anilides are common structural motifs in many biologically active compounds. The
specific substitution pattern of this molecule makes it a candidate intermediate for:
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» Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted anilide cores.

« Antimicrobial/Antifungal Agents: The introduction of halogen atoms can enhance the
antimicrobial properties of organic molecules.

o Agrochemicals: Similar structures are often found in herbicides and pesticides.
The compound itself is noted as being an intermediate for pharmaceuticals.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling
N-(4-Bromo-2-chlorophenyl)acetamide.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
to do. Continue rinsing).

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume
hood.

 Stability: The compound is stable under normal conditions.[6]

e Incompatibilities: Store away from strong oxidizing agents.[3]

Conclusion

N-(4-Bromo-2-chlorophenyl)acetamide is a well-defined chemical intermediate with a
valuable set of physical and chemical properties. Its dual halogenation provides specific
reactivity that is highly useful in medicinal chemistry and organic synthesis for the construction
of complex molecular architectures. The synthetic protocols are straightforward, and the
compound's characterization is well-supported by standard analytical techniques. For research
and drug development professionals, this compound represents a reliable and versatile
building block for creating novel chemical entities with potential biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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